molecular formula C10H14O3S B1582724 Ethyl 3-(furfurylthio)propionate CAS No. 94278-27-0

Ethyl 3-(furfurylthio)propionate

Cat. No.: B1582724
CAS No.: 94278-27-0
M. Wt: 214.28 g/mol
InChI Key: ZKCVVCLCYIXCOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 3-(furfurylthio)propionate is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of taste and aroma .

Mode of Action

When this compound is ingested or inhaled, it interacts with the olfactory receptors in the nose. This compound has a unique structure that allows it to bind to these receptors and trigger a signal that is sent to the brain. The brain interprets this signal as the smell and taste associated with this compound, which includes notes of coffee, garlic, onion, vegetable, and sulfurous .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to smell and taste perception. When this compound binds to olfactory receptors, it triggers a series of biochemical reactions that result in the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as a specific smell and taste .

Pharmacokinetics

The pharmacokinetics of this compound, like other flavoring agents, involves its absorption, distribution, metabolism, and excretion (ADME). Upon ingestion or inhalation, it is absorbed and distributed throughout the body. It is then metabolized, mainly in the liver, and the metabolites are excreted in the urine and feces . The bioavailability of this compound is influenced by factors such as its concentration in food or air, the amount consumed or inhaled, and individual metabolic differences .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the perception of smell and taste. By binding to olfactory receptors, it triggers a sensory response that is interpreted by the brain as a specific smell and taste. This enhances the flavor profile of foods and beverages in which this compound is used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity. Its stability and efficacy can also be influenced by factors such as pH and the presence of other ingredients in food or beverage formulations .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(furfurylthio)propionate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with enzymes involved in sulfur metabolism, such as cysteine desulfurase and thiolase . These interactions are crucial for the compound’s incorporation into metabolic pathways, where it may act as a substrate or inhibitor. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and changes in the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of specific genes. These molecular interactions are critical for the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular metabolism and gene expression being observed even after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, it can lead to toxicity, including liver and kidney damage, as well as disruptions in metabolic homeostasis. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism and fatty acid synthesis . It interacts with enzymes such as thiolase and acetyl-CoA carboxylase, influencing the flux of metabolites through these pathways. The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these compartments. Targeting signals and post-translational modifications play a role in directing the compound to its specific subcellular locations, where it can participate in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(furfurylthio)propionate can be synthesized through the esterification of 3-(furfurylthio)propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furfurylthio)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(furfurylthio)propionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in flavor masking in pharmaceuticals.

    Industry: Widely used as a flavoring agent in the food industry due to its unique aroma

Comparison with Similar Compounds

Ethyl 3-(furfurylthio)propionate can be compared with other similar compounds such as:

    Ethyl 3-(methylthio)propionate: Similar structure but with a methylthio group instead of a furfurylthio group.

    Furfuryl methyl sulfide: Contains a furfuryl group bonded to a methyl sulfide.

    Benzyl mercaptan: Contains a benzyl group bonded to a thiol group.

These compounds share similar chemical properties but differ in their specific aromas and applications, highlighting the uniqueness of this compound in flavoring and fragrance industries .

Properties

IUPAC Name

ethyl 3-(furan-2-ylmethylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-2-12-10(11)5-7-14-8-9-4-3-6-13-9/h3-4,6H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVVCLCYIXCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241388
Record name Ethyl 3-(furfurylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Straw coloured liquid; pungent roasted sulfury aroma
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

120.00 °C. @ 0.50 mm Hg
Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.121-1.138
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94278-27-0
Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94278-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(furfurylthio)propionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(furfurylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(furfurylthio)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 3-(FURFURYLTHIO)PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9G0NGH9PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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